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molecular formula C17H22O4 B8619918 Methyl [2-(3,5-dimethoxyphenyl)cyclohexylidene]acetate CAS No. 89261-32-5

Methyl [2-(3,5-dimethoxyphenyl)cyclohexylidene]acetate

Cat. No. B8619918
M. Wt: 290.4 g/mol
InChI Key: WLJKOFZTNHGMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576964

Procedure details

To a suspension of 3.9 g. (0.081 mole) 50% sodium hydride in 500 ml. anhydrous tetrahydrofuran (THF) was added dropwise at room temperature a solution of 16.2 g. (0.089 mole) trimethylphosphonoacetate in 50 ml. THF and the mixture stirred for 15 minutes. A solution of 17.4 g. (0.074 mole) 2-(3,5-dimethoxyphenyl)cyclohexanone in 100 ml. THF was added in portions after which the mixture was heated at 70° C. for three hours and cooled to 0° C. Glacial acetic acid, 5.4 g., was added and the resulting mixture diluted with water and extracted with ethyl acetate. The extracts were dried (Na2SO4) and evaporated to give 22 g. of crude product which was crystallized from isopropyl ether; 20.4 g., M.P. 80°-81° C. 1H-NMR (CDCl3) ppm (delta): 3.60 (s, 3H, COOCH3), 3.80 (s, 6H, OCH3), 5.20 (s, 1H, olefin), 6.34 (s, 3H, aromatic). Mass spectrum, exact mass for C17H24O4 : 292.3783. Found: 292.1658.
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylphosphonoacetate
Quantity
0.089 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.074 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCC[CH2:4]1.C[C:9](P(OC)(O)=O)([C:11]([O-:13])=[O:12])[CH3:10].[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:29]2C[CH2:33][CH2:32][CH2:31][C:30]2=O)[CH:24]=[C:25]([O:27][CH3:28])[CH:26]=1>O.C(O)(=O)C>[CH3:28][O:27][C:25]1[CH:24]=[C:23]([CH:29]2[CH2:30][CH2:31][CH2:32][CH2:33][C:10]2=[CH:9][C:11]([O:13][CH3:4])=[O:12])[CH:22]=[C:21]([O:20][CH3:19])[CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.081 mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
trimethylphosphonoacetate
Quantity
0.089 mol
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0.074 mol
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C1C(CCCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 3.9 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
, was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 22 g
CUSTOM
Type
CUSTOM
Details
of crude product which was crystallized from isopropyl ether

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)C1C(CCCC1)=CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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